2-(1-Methylpiperidin-4-yloxy)benzoic acid hcl
Description
2-(1-Methylpiperidin-4-yloxy)benzoic acid HCl is a benzoic acid derivative featuring a 1-methylpiperidin-4-yloxy substituent at the 2-position of the aromatic ring. The hydrochloride salt enhances its solubility and stability, which is critical for bioavailability.
Properties
IUPAC Name |
2-(1-methylpiperidin-4-yl)oxybenzoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3.ClH/c1-14-8-6-10(7-9-14)17-12-5-3-2-4-11(12)13(15)16;/h2-5,10H,6-9H2,1H3,(H,15,16);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWNIAAADXPKIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)OC2=CC=CC=C2C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carboxylic Acid Protection
Initial protection of the benzoic acid moiety prevents unwanted side reactions during subsequent steps. Methyl ester formation through acid-catalyzed esterification demonstrates high efficiency:
- 2-Hydroxybenzoic acid (1.0 equiv) dissolved in anhydrous methanol (5 vol)
- Thionyl chloride (1.2 equiv) added dropwise at 0–5°C
- Reaction refluxed at 65°C for 4 hours (conversion >98% by HPLC)
- Isolation via vacuum distillation yields methyl 2-hydroxybenzoate (92% purity)
Critical Parameters ( para 0038):
| Parameter | Optimal Range |
|---|---|
| Temperature | 60–70°C |
| Reaction Time | 3–5 hours |
| Solvent System | Methanol/CH₂Cl₂ |
Etherification via Mitsunobu Coupling
The Mitsunobu reaction enables stereospecific ether formation between protected benzoate and 1-methylpiperidin-4-ol:
- Methyl 2-hydroxybenzoate (1.0 equiv), 1-methylpiperidin-4-ol (1.5 equiv)
- DIAD (1.5 equiv) and PPh₃ (1.5 equiv) in anhydrous THF (10 vol)
- Reaction maintained at −5°C → 25°C over 12 hours
- Workup with saturated NH₄Cl yields methyl 2-(1-methylpiperidin-4-yloxy)benzoate
Yield Optimization Data ( para 0055):
| Parameter | Effect on Yield |
|---|---|
| DIAD Equivalents | 1.2–1.5 optimal |
| Temperature Ramp | −5°C → 25°C critical |
| Solvent Polarity | THF > DMF > DCM |
Deprotection and Salt Formation
Ester Hydrolysis
Basic hydrolysis regenerates the carboxylic acid functionality:
- Methyl ester (1.0 equiv) in 1:1 THF/H₂O (8 vol)
- NaOH (2.0 equiv) added at 0°C, stirred 2 hours
- Acidification to pH 2 with HCl yields crude 2-(1-methylpiperidin-4-yloxy)benzoic acid
| Time (hr) | Conversion (%) |
|---|---|
| 1 | 72 |
| 2 | 98 |
| 3 | 99 |
Hydrochloride Salt Crystallization
Final salt formation ensures pharmaceutical-grade purity:
- Free base dissolved in EtOAc (5 vol) at 50°C
- HCl gas bubbled until pH < 2
- Cooled to 0°C at 0.5°C/min → crystalline precipitate
- Filtration and drying yields 99.5% pure hydrochloride salt
Crystallization Parameters ( para 0056):
| Parameter | Optimal Value |
|---|---|
| Cooling Rate | 0.5°C/min |
| Antisolvent | n-Heptane (0.5 vol) |
| Final Moisture | <0.1% (KF) |
Alternative Synthetic Pathways
Direct Alkylation Strategy
For industrial-scale production, direct O-alkylation offers cost advantages:
- 2-Hydroxybenzoic acid (1.0 equiv), 1-methylpiperidin-4-yl mesylate (1.2 equiv)
- K₂CO₃ (2.5 equiv) in DMF (6 vol) at 80°C for 8 hours
- Direct acidification yields 87% crude product
Comparative Analysis ( claims 5–7):
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Mitsunobu | 92 | 99.5 |
| Direct Alkylation | 87 | 97.2 |
Enzymatic Coupling
Emerging biocatalytic methods show promise for green chemistry applications ( example 11):
- Lipase-mediated coupling in TBME solvent
- 65% conversion at 37°C in 24 hours
- Requires further optimization for industrial adoption
Industrial-Scale Production Considerations
Large-scale manufacturing requires optimization of critical parameters:
- Glass-lined vessels for HCl compatibility
- Multi-stage temperature control (±1°C)
- In-line PAT for real-time monitoring
| Component | Cost Contribution |
|---|---|
| 1-Methylpiperidin-4-ol | 38% |
| DIAD Reagent | 29% |
| Solvent Recovery | 15% |
Chemical Reactions Analysis
2-(1-Methylpiperidin-4-yloxy)benzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions in the presence of strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in substitution reactions, particularly nucleophilic substitution, where the piperidine ring can be modified.
Common reagents used in these reactions include hydrochloric acid, sodium hydroxide, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C12H16ClN1O3
- Molecular Weight : 257.72 g/mol
- CAS Number : 1807912-24-8
The compound's structure includes a benzoic acid moiety linked to a piperidine derivative, which may influence its biological activity and interactions with various receptors.
Pharmacological Studies
2-(1-Methylpiperidin-4-yloxy)benzoic acid hydrochloride has been investigated for its potential as a therapeutic agent in several conditions:
- Cancer Research : The compound has been used in studies focusing on the degradation of coactivator-associated arginine methyltransferase 1 (CARM1), which is implicated in cancer progression. Research indicates that small molecules derived from this compound can effectively degrade CARM1, leading to decreased tumor growth in various cancer cell lines, including MCF7 and MDA-MB-231 .
Neurological Research
The compound is also being explored for its effects on neurological pathways. Its structural similarity to known neurotransmitter modulators suggests potential applications in treating neurological disorders:
- Orexin Receptor Antagonism : Investigations into its ability to modulate orexin receptors have shown promise for addressing conditions like insomnia and narcolepsy. Compounds with similar structures have demonstrated selective antagonism of orexin receptors, leading to improved sleep patterns in animal models .
Case Study 1: Cancer Cell Line Experiments
In a study examining the effects of various compounds on CARM1 degradation, the use of 2-(1-Methylpiperidin-4-yloxy)benzoic acid hydrochloride led to significant reductions in CARM1 levels when tested in MCF7 cells. The degradation was confirmed through Western blot analysis, showing that treatment with this compound resulted in decreased protein levels correlating with reduced cell proliferation rates .
| Cell Line | Compound Concentration (μM) | CARM1 Degradation (%) |
|---|---|---|
| MCF7 | 10 | 75 |
| MDA-MB-231 | 10 | 70 |
Case Study 2: Neurological Effects on Sleep Patterns
A separate study focused on the effects of compounds similar to 2-(1-Methylpiperidin-4-yloxy)benzoic acid hydrochloride on sleep regulation. Animal models treated with these compounds exhibited increased total sleep time and improved sleep quality compared to control groups. This suggests potential therapeutic applications in sleep disorders .
Mechanism of Action
The mechanism of action of 2-(1-Methylpiperidin-4-yloxy)benzoic acid hydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural or functional similarities with 2-(1-methylpiperidin-4-yloxy)benzoic acid HCl:
Key Comparative Insights
Substituent Position and Receptor Binding: The 2-position substitution in this compound contrasts with the 4-position in 4-(2-piperidinoethoxy)benzoic acid HCl. Positional differences can dramatically alter receptor binding; for example, 2-substituted benzoic acids may exhibit steric hindrance or enhanced π-π stacking compared to 4-substituted analogs . highlights that methyl or methoxy groups at the 4-position of benzoylbenzoic acids reduce ΔGbinding (e.g., -8.2 kcal/mol for 2-(4-methylbenzoyl)benzoic acid), suggesting stronger affinity. The methylpiperidine group in the target compound may similarly enhance binding through hydrophobic interactions .
Impact of Substituent Chemistry: Piperidine vs. Imidazole: The imidazole-containing analog () has a lower molecular weight and higher melting point, likely due to hydrogen bonding from the imidazole’s nitrogen atoms. Ethoxy Linker: The ethoxy spacer in 4-(2-piperidinoethoxy)benzoic acid HCl adds flexibility, which may improve binding to buried receptor pockets compared to the rigid piperidinyloxy group in the target compound .
Pharmacological Context: Quinoline derivatives with 1-methylpiperidin-4-yloxy groups () demonstrate the substituent’s versatility in diverse scaffolds. While the target compound’s benzoic acid core is more suited for carboxylate-targeted interactions (e.g., T1R3), quinoline-based analogs may target kinase ATP-binding sites .
Table 1: Comparative Binding and Physical Properties
Biological Activity
2-(1-Methylpiperidin-4-yloxy)benzoic acid hydrochloride (CAS Number: 1353497-01-4) is a compound with significant potential in biochemical research and therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
- Molecular Formula : C₁₃H₁₈ClNO₃
- Molecular Weight : 271.74 g/mol
- IUPAC Name : 2-(1-methylpiperidin-4-yl)oxybenzoic acid; hydrochloride
The biological activity of 2-(1-Methylpiperidin-4-yloxy)benzoic acid HCl primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound is known to alter the activity of these targets, leading to diverse biochemical effects. This mechanism is crucial for its application in drug discovery and development.
Interaction with Enzymes and Receptors
- Receptor Binding : It can bind to specific receptors, potentially influencing signal transduction pathways.
- Enzyme Modulation : The compound has been shown to affect enzyme activity, which may lead to alterations in metabolic processes.
Structure-Activity Relationships (SAR)
Research has indicated that modifications to the piperidine ring and substituents on the benzoic acid moiety can significantly impact the biological activity of this compound. For instance, variations in the methyl substitution on the piperidine ring can enhance or diminish receptor affinity and enzyme inhibition capabilities.
| Compound Variation | Activity Level | Notes |
|---|---|---|
| This compound | High | Potent against various targets |
| 2-(Piperidin-4-yloxy)benzoic acid | Moderate | Lacks methyl group; reduced reactivity |
| Benzoic acid derivatives | Variable | Dependent on specific substituents |
Research Findings
Recent studies have highlighted the compound's efficacy in various biological assays:
- Antimicrobial Activity : The compound has demonstrated notable antimicrobial properties against several pathogens, making it a candidate for further exploration in infectious disease treatment.
- Antitumor Activity : Preliminary investigations suggest potential antitumor effects, particularly in specific cancer cell lines. The combination of this compound with existing chemotherapeutics has shown synergistic effects that warrant further investigation.
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial properties of various piperidine derivatives, this compound exhibited significant inhibitory activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be as low as 32 µg/mL, indicating strong potential for therapeutic use.
Case Study 2: Synergistic Antitumor Effects
A combination therapy study involving this compound and doxorubicin showed enhanced cytotoxicity in MDA-MB-231 breast cancer cells. The combination index (CI) indicated a synergistic effect, suggesting that this compound could improve treatment outcomes for patients with resistant cancer types.
Q & A
Q. What are the key physicochemical properties of 2-(1-Methylpiperidin-4-yloxy)benzoic acid HCl relevant to experimental design?
The compound is a white solid with a molecular formula of C₁₃H₁₈N₂O₂·HCl and a melting point in the range of 239–241°C (based on structurally similar piperidine-containing benzoic acid derivatives) . Solubility in polar solvents (e.g., water, ethanol) should be empirically verified due to the hydrochloride salt form, which enhances aqueous solubility compared to the free base. Stability studies should prioritize pH-dependent degradation (acidic/basic conditions) and hygroscopicity, as hydrochloride salts are prone to moisture absorption .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE): Use nitrile gloves, safety goggles, and lab coats. Respiratory protection (N95 masks) is required if airborne particulates are generated .
- Engineering Controls: Conduct experiments in a fume hood to mitigate inhalation risks. Ensure eyewash stations and emergency showers are accessible .
- Acute Toxicity: The compound may cause skin/eye irritation (GHS Category 2B). In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation .
Q. How can researchers optimize synthetic routes for this compound?
While direct synthetic protocols for this specific compound are not detailed in the evidence, analogous benzoic acid derivatives (e.g., 4-(4-methylperhydro-1,4-diazepin-1-yl)benzoic acid HCl) suggest:
- Key Steps: (1) Etherification of piperidine-4-ol with methyl chloride, (2) coupling with 2-hydroxybenzoic acid, and (3) HCl salt formation.
- Reaction Optimization: Monitor reaction progress via TLC or HPLC. Use catalysts like DCC (dicyclohexylcarbodiimide) for ester/amide bond formation, and purify via recrystallization (ethanol/water) .
Advanced Research Questions
Q. What analytical methods are recommended for characterizing impurities in this compound?
- HPLC-MS: Use a C18 column (5 µm, 250 × 4.6 mm) with a gradient of 0.1% formic acid in water/acetonitrile (flow rate: 1 mL/min). Monitor for byproducts such as unreacted piperidine intermediates or hydrolyzed benzoic acid derivatives .
- NMR Spectroscopy: ¹H/¹³C NMR can identify residual solvents (e.g., DMSO, ethyl acetate) and confirm structural integrity. Look for characteristic peaks: δ 7.5–8.0 ppm (aromatic protons) and δ 3.0–4.0 ppm (piperidinyl protons) .
Q. How does the methylpiperidinyloxy moiety influence the compound’s metabolic stability in preclinical models?
Piperidine derivatives are prone to hepatic CYP450-mediated oxidation (e.g., CYP3A4), potentially forming N-oxide metabolites. To assess stability:
- In Vitro Assays: Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS.
- Metabolite Identification: Look for hydroxylated or demethylated products. Structural analogs (e.g., 2-[2-(hydroxymethyl)phenyl] derivatives) suggest phase II conjugation (glucuronidation) as a clearance pathway .
Q. What strategies can mitigate batch-to-batch variability in hydrochloride salt formation?
- pH Control: Adjust the reaction pH to 4–5 during salt formation to ensure protonation of the piperidine nitrogen.
- Crystallization Conditions: Optimize anti-solvent addition (e.g., diethyl ether) and cooling rates (−20°C) to enhance crystal uniformity.
- Quality Control: Use Karl Fischer titration to monitor residual moisture (<0.5%) and XRD for polymorphic consistency .
Q. How can researchers evaluate the compound’s interaction with biological targets (e.g., receptors, enzymes)?
- Molecular Docking: Model the compound’s 3D structure (using software like AutoDock Vina) against targets such as G-protein-coupled receptors (GPCRs) or ion channels. Focus on hydrogen bonding with the benzoic acid carboxylate group and hydrophobic interactions with the piperidinyl moiety .
- Surface Plasmon Resonance (SPR): Immobilize the target protein on a sensor chip and measure binding kinetics (ka/kd) at varying compound concentrations .
Q. What environmental impact assessments are necessary for this compound?
- Ecotoxicology: Conduct algal growth inhibition (OECD 201) and Daphnia magna acute toxicity tests (EC₅₀). Piperidine derivatives may exhibit moderate aquatic toxicity (LC₅₀ < 10 mg/L) .
- Degradation Studies: Perform photolysis (UV light, 254 nm) and hydrolysis (pH 7–9) to evaluate persistence. Benzoic acid derivatives typically degrade via hydroxyl radical attack in water .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
